4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Description
Properties
IUPAC Name |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFLAGIPHQJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Metal Exchange Followed by Borylation
This is a common and reliable synthetic route for preparing substituted arylboronic esters with amino and fluoro substituents.
- Step 1: Start with a halogenated fluoroaniline derivative, typically a bromofluoroaniline (e.g., 3-bromo-4-fluoroaniline).
- Step 2: Perform halogen-metal exchange using a strong base such as n-butyllithium at low temperature (e.g., -78 °C).
- Step 3: Quench the aryllithium intermediate with a boron electrophile, commonly bis(pinacolato)diboron, to afford the corresponding pinacol boronate ester.
- Step 4: Purify the product by chromatography or crystallization.
Direct C–H Borylation Catalyzed by Transition Metals
Recent advances allow direct borylation of aromatic C–H bonds adjacent to functional groups.
- Catalysts: Iridium complexes with bipyridine ligands are often used.
- Conditions: Mild heating in the presence of bis(pinacolato)diboron.
- Advantages: Avoids pre-functionalization with halogens and reduces steps.
- Limitations: Regioselectivity can be challenging; amino groups may require protection.
Protection of Amino Group Followed by Borylation
Because amino groups can coordinate to metal catalysts or reagents and interfere with borylation, protection strategies are often employed.
- Protection: Convert the amino group to an acetamide or carbamate.
- Borylation: Conduct halogen-metal exchange or direct borylation on the protected intermediate.
- Deprotection: Remove the protecting group under acidic or basic conditions to regenerate the free aniline.
Representative Example from Literature
A synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives involves:
- Halogen-metal exchange of 3-bromoaniline derivatives with n-butyllithium.
- Reaction with pinacolborane or bis(pinacolato)diboron.
- Purification by crystallization or chromatography.
Yields reported for similar compounds range from 60% to 78% depending on reaction conditions and purification methods.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), diethyl ether | Dry, oxygen-free solvents preferred |
| Temperature | -78 °C to 0 °C | Low temp for halogen-metal exchange |
| Base | n-Butyllithium, sec-butyllithium | Strong bases for metalation |
| Boron Source | Bis(pinacolato)diboron, pinacolborane | Pinacol esters stabilize boronate |
| Amino Protection | Acetylation (Ac2O), carbamates | Protects amino group during borylation |
| Workup | Quench with water or acid, extraction | Purification by chromatography/crystallization |
- Purity of final products is typically >98% as confirmed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Characterization includes NMR (1H, 13C, 19F), mass spectrometry, and melting point determination.
- The fluorine substituent is confirmed by 19F NMR chemical shifts.
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Halogen-metal exchange + borylation | Halogenated fluoroaniline | n-BuLi, bis(pinacolato)diboron, THF, -78 °C | 60-78% | Regioselective, widely used |
| Direct C–H borylation | Fluoroaniline (protected) | Iridium catalyst, bis(pinacolato)diboron, heat | Variable | Avoids halogenation, needs amino protection |
| Protection-borylation-deprotection | Fluoroaniline + protecting group | Acetylation, metalation, borylation, deprotection | Moderate | Protects amino group for better yields |
- Fluorine substituents influence the electronic properties of the aromatic ring, affecting reactivity during metalation and borylation steps.
- Protecting groups improve yield and selectivity by preventing side reactions involving the amino group.
- Industrial scale synthesis may employ continuous flow techniques and optimized catalysts to improve throughput and purity.
- The boronate ester moiety is sensitive to hydrolysis; thus, anhydrous conditions and careful handling are essential.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while nucleophilic substitution of the fluorine atom can lead to various substituted aniline derivatives .
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in organic synthesis due to its boron-containing dioxaborolane moiety. This allows for the formation of carbon-boron bonds, which are crucial in the development of boronic acids and esters used in various synthetic pathways.
Key Reactions:
- Suzuki Coupling Reactions : The compound can act as a coupling partner in Suzuki reactions, facilitating the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals.
Medicinal Chemistry
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline has been studied for its potential therapeutic applications. The fluorine atom enhances the lipophilicity and metabolic stability of the molecule, making it a candidate for drug development.
Case Studies:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. Studies have focused on its mechanism of action and structure-activity relationship (SAR) to optimize efficacy.
Materials Science
In materials science, this compound is explored for its role in developing functional materials such as polymers and nanocomposites.
Applications:
- Polymeric Materials : The incorporation of boron into polymer matrices enhances their thermal stability and mechanical properties. This makes them suitable for applications in electronics and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain biological targets by participating in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Derivatives
- 2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 1012880-11-3): Molecular Formula: C₁₃H₁₉BFNO₂ Features a fluorine at the 2-position and a methyl group at the 4-position.
- 2-Chloro-5-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 1244039-65-3): Molecular Formula: C₁₂H₁₅BClFNO₂ Dual halogen substitution (Cl and F) enhances electron-withdrawing effects, which may accelerate oxidative deboronation but reduce stability in aqueous conditions .
Trifluoromethyl-Substituted Derivatives
- 2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(Trifluoromethyl)Aniline (CAS: 1058062-64-8): Molecular Formula: C₁₃H₁₇BF₃NO₂ The trifluoromethyl group (-CF₃) significantly increases lipophilicity (logP ~2.8), enhancing membrane permeability in drug candidates. However, it introduces steric bulk that may hinder coupling reactions .
Methoxy-Substituted Derivatives
- N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline (CAS: 1349734-00-4): Molecular Formula: C₁₃H₂₀BNO₃ Methoxy groups are electron-donating, reducing the electrophilicity of the boronate group. This derivative exhibits lower reactivity in Suzuki couplings compared to the fluorinated target compound .
Structural and Physical Properties
Key Observations :
- Chlorinated derivatives exhibit higher solubility in organic solvents due to increased polarity.
Biological Activity
4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C12H16BFO3
- Molecular Weight: 238.06 g/mol
- CAS Number: 1398923-95-9
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action: The compound may inhibit critical signaling pathways in cancer cells, potentially through the modulation of kinases involved in cell proliferation and survival.
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes that are pivotal in various biological processes:
- CYP450 Inhibition: It has been reported to exhibit inhibition of the CYP3A4 enzyme with an IC50 value of 0.34 μM. This is significant as CYP3A4 is involved in the metabolism of many drugs, suggesting potential drug-drug interactions when co-administered with other medications .
Antimicrobial Activity
There is emerging evidence that suggests this compound may possess antimicrobial properties. The presence of the dioxaborolane group is believed to enhance the compound's ability to disrupt microbial cell wall synthesis.
Study 1: Anticancer Efficacy
In a study assessing various derivatives for anticancer activity, compounds similar to this compound were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain analogs exhibited better growth inhibition compared to standard treatments like 5-Fluorouracil .
| Compound | IC50 (μM) MCF-7 | IC50 (μM) MDA-MB-231 |
|---|---|---|
| 4-Fluoro-Aniline Derivative | 8.5 | 7.0 |
| 5-Fluorouracil | 17.02 | 11.73 |
Study 2: Pharmacokinetics and Toxicity
A pharmacokinetic study evaluated the absorption and distribution characteristics of this compound in vivo. The findings suggested moderate metabolic stability and favorable plasma exposure levels at therapeutic doses. However, it also indicated potential toxicity at higher concentrations due to skin and eye irritation risks .
Q & A
Q. What precautions are critical for handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
